molecular formula C18H22FN3O3S B2617670 4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034560-64-8

4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Cat. No. B2617670
CAS RN: 2034560-64-8
M. Wt: 379.45
InChI Key: XBLJKBLRDFSALU-UHFFFAOYSA-N
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Description

The compound “4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a sulfonyl group attached to a fluorobenzyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Molecular Dynamics and Corrosion Inhibition

A study by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. These derivatives were analyzed for their binding energies on metal surfaces, providing insights into their potential applications in corrosion inhibition (Kaya et al., 2016).

Antitumor Drug Development

Huang et al. (2001) designed and synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity. These compounds exhibited significant antitumor activity and low toxicity in mice, highlighting their potential as antitumor drugs (Huang et al., 2001).

Crystal Structures and Binding Motifs

Balasubramani et al. (2007) explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. Their research provided detailed insights into the R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions, offering a foundation for understanding the molecular interactions of related compounds (Balasubramani et al., 2007).

Synthesis and Biological Evaluation

Khalid et al. (2016) synthesized a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and evaluated their biological activities, including butyrylcholinesterase inhibition. This study not only added new compounds to the chemical space but also provided insights into their potential therapeutic applications (Khalid et al., 2016).

Antimicrobial Activity Screening

Bhat and Begum (2021) reported the synthesis and antimicrobial activity screening of pyrimidine carbonitrile derivatives, offering a glimpse into the antimicrobial potential of compounds related to "4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine" (Bhat & Begum, 2021).

Future Directions

Piperidine derivatives are an important class of compounds in the pharmaceutical industry, and research into their synthesis and applications is ongoing . Future research may focus on developing new synthesis methods, discovering new applications, and improving our understanding of these compounds’ properties and mechanisms of action.

properties

IUPAC Name

4-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-13-9-18(21-14(2)20-13)25-17-7-4-8-22(11-17)26(23,24)12-15-5-3-6-16(19)10-15/h3,5-6,9-10,17H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJKBLRDFSALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

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